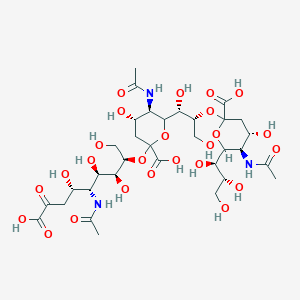
N-Acetylneuraminic Acid Trimer alpha(2-8)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylneuraminic Acid Trimer alpha(2-8) is a trimeric form of N-Acetylneuraminic Acid, a sialic acid derivative. This compound is significant in the field of glycobiology due to its role in various biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminic Acid Trimer alpha(2-8) typically involves the polymerization of N-Acetylneuraminic Acid monomers. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs sialyltransferases, which catalyze the formation of glycosidic bonds between the monomers under mild conditions .
Industrial Production Methods
Industrial production of N-Acetylneuraminic Acid Trimer alpha(2-8) is less common due to the complexity and cost of the synthesis process. advancements in biotechnological methods, such as recombinant DNA technology, have made it possible to produce this compound on a larger scale .
化学反応の分析
Types of Reactions
N-Acetylneuraminic Acid Trimer alpha(2-8) can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule, often using reagents like periodate.
Reduction: Reduction reactions can alter the oxidation state of the compound, typically using reducing agents such as sodium borohydride.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles or electrophiles in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with periodate can lead to the formation of aldehydes or carboxylic acids .
科学的研究の応用
N-Acetylneuraminic Acid Trimer alpha(2-8) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex glycoconjugates.
Biology: Plays a role in studying cell-cell interactions and microbial pathogenesis.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of glycoproteins and other biotechnological products.
作用機序
The mechanism of action of N-Acetylneuraminic Acid Trimer alpha(2-8) involves its interaction with specific receptors on cell surfaces. These interactions can modulate various cellular processes, including signal transduction and immune responses. The compound’s molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding proteins .
類似化合物との比較
Similar Compounds
- N-Acetylneuraminic Acid Dimer alpha(2-8)
- N-Acetylneuraminic Acid Monomer
Uniqueness
N-Acetylneuraminic Acid Trimer alpha(2-8) is unique due to its trimeric structure, which enhances its binding affinity and specificity for certain receptors compared to its monomeric and dimeric counterparts. This makes it particularly useful in applications requiring high specificity and affinity .
特性
IUPAC Name |
(4S,5R)-5-acetamido-2-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53N3O25/c1-10(40)34-20(13(43)4-14(44)29(52)53)26(51)24(49)18(8-38)58-32(30(54)55)6-16(46)22(36-12(3)42)28(61-32)25(50)19(9-39)59-33(31(56)57)5-15(45)21(35-11(2)41)27(60-33)23(48)17(47)7-37/h13,15-28,37-39,43,45-51H,4-9H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)(H,52,53)(H,54,55)(H,56,57)/t13-,15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27?,28?,32?,33?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNVUKOMJIKCQZ-IXGFAEHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C2C(C(CC(O2)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H](C2[C@@H]([C@H](CC(O2)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53N3O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













